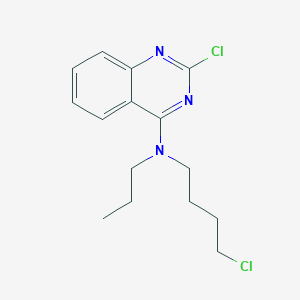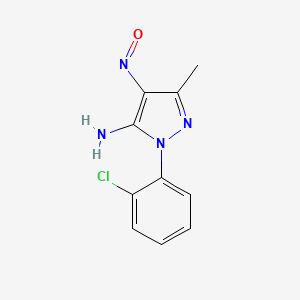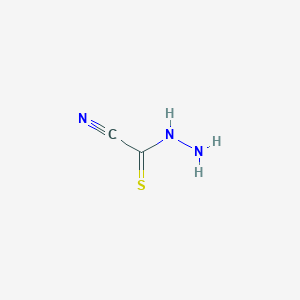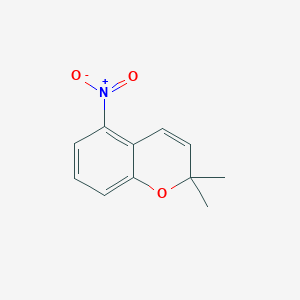![molecular formula C11H9N3O3 B14422934 1-[(2-Nitrophenyl)methyl]-1H-imidazole-4-carbaldehyde CAS No. 85102-94-9](/img/structure/B14422934.png)
1-[(2-Nitrophenyl)methyl]-1H-imidazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Nitrophenyl)methyl]-1H-imidazole-4-carbaldehyde is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a nitrophenyl group attached to the imidazole ring, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Nitrophenyl)methyl]-1H-imidazole-4-carbaldehyde typically involves the reaction of 2-nitrobenzyl bromide with imidazole-4-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-Nitrophenyl)methyl]-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitrophenyl group can undergo nucleophilic aromatic substitution reactions, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 1-[(2-Nitrophenyl)methyl]-1H-imidazole-4-carboxylic acid.
Reduction: 1-[(2-Aminophenyl)methyl]-1H-imidazole-4-carbaldehyde.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[(2-Nitrophenyl)methyl]-1H-imidazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-[(2-Nitrophenyl)methyl]-1H-imidazole-4-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways due to its imidazole and nitrophenyl moieties. The imidazole ring can coordinate with metal ions, potentially affecting enzymatic activities, while the nitrophenyl group can participate in redox reactions, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(2-Nitrophenyl)methyl]-1H-imidazole-2-carbaldehyde
- 1-[(4-Nitrophenyl)methyl]-1H-imidazole-4-carbaldehyde
- 1-[(2-Nitrophenyl)methyl]-1H-imidazole-4-carboxylic acid
Uniqueness
1-[(2-Nitrophenyl)methyl]-1H-imidazole-4-carbaldehyde is unique due to the specific positioning of the nitrophenyl and aldehyde groups on the imidazole ring. This unique structure imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.
Propiedades
| 85102-94-9 | |
Fórmula molecular |
C11H9N3O3 |
Peso molecular |
231.21 g/mol |
Nombre IUPAC |
1-[(2-nitrophenyl)methyl]imidazole-4-carbaldehyde |
InChI |
InChI=1S/C11H9N3O3/c15-7-10-6-13(8-12-10)5-9-3-1-2-4-11(9)14(16)17/h1-4,6-8H,5H2 |
Clave InChI |
YOWBVKVIMKRRGN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CN2C=C(N=C2)C=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(E)-(2,1-Benzothiazol-3-yl)diazenyl]aniline](/img/no-structure.png)


![8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14422906.png)


![(5-Cyclopropyl-1-methyl-4-oxo-6-oxabicyclo[3.1.0]hexan-2-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14422944.png)
